3-Bromo-4-isopropylbenzaldehyde
Description
3-Bromo-4-isopropylbenzaldehyde is an aromatic aldehyde derivative featuring a bromine substituent at the 3-position and an isopropyl group at the 4-position of the benzaldehyde core. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound is of interest in organic synthesis due to the aldehyde group's reactivity and the steric/electronic effects of the bromine and bulky isopropyl substituents.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-bromo-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-7H,1-2H3 |
InChI Key |
RRCMWLNCKWZOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C=O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 3-bromo-4-isopropylbenzaldehyde and related compounds:
Physicochemical Properties
- Steric Effects : The isopropyl group in this compound introduces significant steric hindrance compared to the methyl group in 3-bromo-4-methylbenzaldehyde. This impacts solubility in polar solvents and reaction kinetics in nucleophilic substitutions.
- This contrasts with 4-(bromomethyl)benzaldehyde, where bromine is part of a side chain, leading to different electronic perturbations .
- Boiling/Melting Points : Data gaps exist in the provided evidence, but molecular weight and substituent bulk suggest higher boiling points for this compound compared to its methyl analog.
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